molecular formula C11H11ClN2O B3057277 Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride CAS No. 78572-48-2

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride

Cat. No.: B3057277
CAS No.: 78572-48-2
M. Wt: 222.67 g/mol
InChI Key: XUTSFIOGKXQLCO-UHFFFAOYSA-N
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Description

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride is a chemical compound with the molecular formula C11H11ClN2O and a molecular weight of 222.67 g/mol. This compound is part of the isoquinolinium family, which is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride typically involves the reaction of isoquinoline with an appropriate reagent to introduce the 2-(2-amino-2-oxoethyl) group. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized synthetic routes that ensure high yield and purity. The process involves the use of advanced equipment and techniques to maintain consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoquinolinium derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Isoquinolinium, 2-(2-amino-2-oxoethyl)-, chloride include:

  • Isoquinolinium, 2-(2-amino-2-oxoethyl)-
  • Isoquinolinium derivatives with different substituents

Uniqueness

This compound is unique due to its specific structure and the presence of the 2-(2-amino-2-oxoethyl) group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

2-isoquinolin-2-ium-2-ylacetamide;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O.ClH/c12-11(14)8-13-6-5-9-3-1-2-4-10(9)7-13;/h1-7H,8H2,(H-,12,14);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTSFIOGKXQLCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=[N+](C=CC2=C1)CC(=O)N.[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00507645
Record name 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78572-48-2
Record name 2-(2-Amino-2-oxoethyl)isoquinolin-2-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00507645
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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